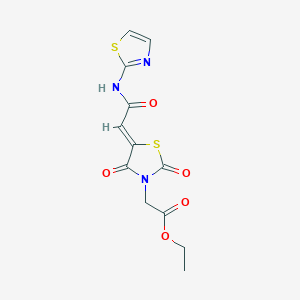

(Z)-ethyl 2-(2,4-dioxo-5-(2-oxo-2-(thiazol-2-ylamino)ethylidene)thiazolidin-3-yl)acetate

Description

(Z)-ethyl 2-(2,4-dioxo-5-(2-oxo-2-(thiazol-2-ylamino)ethylidene)thiazolidin-3-yl)acetate is a thiazolidinone derivative characterized by a central 2,4-dioxothiazolidine ring substituted with a (Z)-configured ethylidene group bearing a thiazol-2-ylamino moiety. The ethyl ester at the 3-position enhances solubility and modulates reactivity, making it a candidate for pharmaceutical applications. Thiazolidinones are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, driven by their ability to interact with biological targets such as enzymes and receptors .

This compound’s synthesis typically involves condensation reactions between thiazolidinone precursors and electrophilic agents like dimethylformamide dimethyl acetal (DMF-DMA), as described in .

Properties

IUPAC Name |

ethyl 2-[(5Z)-2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethylidene]-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S2/c1-2-20-9(17)6-15-10(18)7(22-12(15)19)5-8(16)14-11-13-3-4-21-11/h3-5H,2,6H2,1H3,(H,13,14,16)/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPCLYXPULLRCY-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=CC(=O)NC2=NC=CS2)SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C(=O)/C(=C/C(=O)NC2=NC=CS2)/SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(2,4-dioxo-5-(2-oxo-2-(thiazol-2-ylamino)ethylidene)thiazolidin-3-yl)acetate is a thiazolidine derivative notable for its diverse biological activities. Compounds of this class, especially those containing the thiazolidine-2,4-dione structure, have been extensively studied for their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound features a thiazolidine ring with two carbonyl groups (dioxo), which enhances its reactivity. Its molecular formula is , and it is classified under various chemical databases such as PubChem and Sigma-Aldrich.

1. Antimicrobial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains by inhibiting essential metabolic pathways in bacteria . The mechanism often involves the inhibition of key enzymes necessary for bacterial growth.

2. Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell cycle regulation and angiogenesis . For example, a study highlighted that certain thiazolidinedione derivatives significantly decreased the production of vascular endothelial growth factor (VEGF), a key factor in tumor angiogenesis .

3. Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and mediators. This has been particularly noted in studies involving animal models where these compounds reduced inflammation markers significantly .

4. Antioxidant Activity

Thiazolidine derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

A specific derivative of thiazolidinedione was tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated a promising cytotoxic effect with IC50 values comparable to standard anticancer drugs like doxorubicin . The study emphasized the role of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Screening

In another study, a series of thiazolidine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications at specific positions on the thiazolidine ring significantly enhanced antibacterial potency .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Cell Cycle Modulation : It can interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Cytokine Regulation : The compound has shown potential in modulating inflammatory cytokines, reducing inflammation effectively.

Scientific Research Applications

Overview

Thiazole derivatives have been extensively studied for their anticancer properties. The compound of interest has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies

- Study on Cell Lines : Research demonstrated that thiazole derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds with similar thiazole structures showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cell lines, indicating significant anticancer potential .

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole compounds to induce apoptosis in cancer cells. This mechanism was evidenced by increased apoptosis rates in treated cell lines compared to controls .

Data Table: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.61 | Apoptosis induction |

| Compound B | HCT-116 | 23.30 | Cell cycle arrest |

| (Z)-ethyl 2-(...) | Various | TBD | TBD |

Overview

The antimicrobial efficacy of thiazole derivatives has been well-documented, with many studies highlighting their potential as antibacterial agents.

Case Studies

- Bacterial Inhibition : Thiazole-based compounds have been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Mechanism Insights : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways within bacterial cells .

Data Table: Antimicrobial Activity Results

| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Compound D | Escherichia coli | 16 | Metabolic pathway interference |

Overview

In addition to anticancer and antimicrobial properties, thiazole derivatives have been explored for their anticonvulsant and anti-inflammatory activities.

Case Studies

- Anticonvulsant Activity : Some thiazole derivatives have shown efficacy in models of epilepsy, with specific compounds demonstrating high protection rates in seizure tests .

- Anti-inflammatory Effects : Research indicates that thiazole compounds can modulate inflammatory pathways, providing potential therapeutic avenues for treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

Insights :

- Yields vary significantly with substituent complexity. Electron-deficient aldehydes (e.g., pyridine in ) often require longer reaction times or higher temperatures.

- The target compound’s use of DMF-DMA aligns with methods for introducing conjugated enamine systems, though yields are unspecified in the evidence .

Physical Properties

Melting points and solubility are influenced by substituent polarity and molecular symmetry:

Analysis :

- Carboxylic acid derivatives () exhibit higher melting points due to intermolecular hydrogen bonding but poorer solubility in nonpolar solvents.

- The target compound’s ethyl ester group likely improves solubility in organic solvents compared to acid analogs .

Preparation Methods

Structural Components and Retrosynthetic Analysis

Key Structural Features

The target compound consists of the following key structural elements:

- A 2,4-dioxo-1,3-thiazolidin core (thiazolidine-2,4-dione)

- An ethyl acetate moiety at the N-3 position

- A (Z)-configured 2-oxo-2-(thiazol-2-ylamino)ethylidene substituent at the C-5 position

Retrosynthetic Approach

The complexity of the target molecule suggests a multi-step synthetic approach with the following key disconnections:

- Formation of the C-5 ylidene bond connecting the thiazol-2-ylamino group

- N-3 alkylation with an ethyl acetate moiety

- Construction of the thiazolidine-2,4-dione scaffold

Synthetic Methodologies

Synthesis of the Thiazolidine-2,4-dione Core

The foundation of the target molecule is the thiazolidine-2,4-dione heterocycle, which can be synthesized through several established methods.

Reaction of Thiourea with Chloroacetic Acid

This classical approach involves the condensation of thiourea with chloroacetic acid under basic conditions.

Reagents and Conditions:

- Thiourea (1.0 eq)

- Chloroacetic acid (1.0-1.2 eq)

- Sodium acetate (1.2-1.5 eq)

- Water/Ethanol (1:1 v/v)

- Reflux conditions (80-100°C)

- Reaction time: 5-6 hours

Table 1: Reaction Conditions for Thiazolidine-2,4-dione Synthesis

| Reagent | Equivalents | Temperature (°C) | Time (h) | Solvent | Base | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Thiourea | 1.0 | 80-100 | 5-6 | Water/Ethanol | Sodium acetate | 65-75 |

| Chloroacetic acid | 1.0-1.2 | 80-100 | 5-6 | Water/Ethanol | Sodium acetate | - |

Hantzsch Thiazole Synthesis Adaptation

Drawing from the Hantzsch thiazole synthesis methodology, the thiazolidine-2,4-dione can be prepared through the reaction of α-halocarbonyl compounds with thioamides or thiourea under modified conditions.

Procedure:

- Mix thiourea (1.0 eq) and α-haloacetic acid or ester (1.0 eq) in ethanol

- Add base catalyst (sodium acetate or triethylamine)

- Heat under reflux conditions for 3-4 hours

- Cool, acidify with dilute HCl, and collect the precipitate

- Recrystallize from suitable solvent (ethanol or acetic acid)

N-3 Alkylation with Ethyl Acetate Group

The N-3 position of thiazolidine-2,4-dione can be functionalized through selective alkylation reactions to introduce the ethyl acetate moiety.

Direct Alkylation with Ethyl Bromoacetate

Based on structural similarities with compounds in the literature, N-alkylation can be achieved using ethyl bromoacetate under basic conditions.

Reagents and Conditions:

- Thiazolidine-2,4-dione (1.0 eq)

- Ethyl bromoacetate (1.1-1.2 eq)

- Base: potassium carbonate (1.2-1.5 eq) or sodium hydride (1.0-1.2 eq)

- Solvent: DMF, acetonitrile, or acetone

- Temperature: 25-60°C (room temperature to moderate heating)

- Reaction time: 4-8 hours

Table 2: N-3 Alkylation Optimization Parameters

| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|

| K₂CO₃ | 1.2-1.5 | DMF | 25-30 | 6-8 | 75-85 |

| NaH | 1.0-1.2 | Acetonitrile | 0-25 | 4-6 | 80-90 |

| K₂CO₃ | 1.2-1.5 | Acetone | 40-50 | 8-12 | 70-80 |

Reaction Mechanism:

The mechanism involves deprotonation of the nitrogen at position 3 by the base, forming a nucleophilic anion that attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, displacing the bromide leaving group.

Alternative N-Alkylation Approach

From synthetic procedures for similar compounds, an alternative approach involves using tert-butyl chloroacetate for N-alkylation, followed by deprotection and esterification:

Procedure:

- React thiazolidine-2,4-dione with tert-butyl chloroacetate in the presence of K₂CO₃ in DMF

- Cleave the tert-butyl group using trifluoroacetic acid in dichloromethane

- Esterify the resulting acid with ethanol using DCC/DMAP or ethyl chloroformate/triethylamine

C-5 Functionalization with (2-oxo-2-(thiazol-2-ylamino)ethylidene) Group

Stereochemical Considerations

The (Z)-configuration of the exocyclic double bond is a critical feature of the target molecule. Several factors influence the stereochemical outcome:

Factors Favoring (Z)-Configuration

- Steric hindrance : The bulky thiazol-2-ylamino group typically adopts the position further from the thiazolidinedione ring

- Electronic factors : Conjugation with the thiazolidinedione carbonyl groups stabilizes the (Z)-isomer

- Hydrogen bonding : Potential hydrogen bonding between the amide NH and the thiazolidinedione carbonyl

Stereoselective Synthesis Strategies

- Kinetic control : Performing reactions at lower temperatures to favor the kinetic product

- Catalyst selection : Using sterically demanding catalysts for the condensation reaction

- Isomer separation : Chromatographic separation of isomeric mixtures when necessary

Purification and Analysis

Purification Techniques

Based on procedures for similar compounds, the following purification methods are recommended:

Recrystallization

Solvent systems:

- n-butanol (preferred for final product)

- Ethanol or ethanol/water mixtures

- DMF/water mixtures (2:1) for compounds with lower solubility

Column Chromatography

Conditions:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Ethyl acetate/hexane gradients (optimal ratio approximately 80:20)

- TLC monitoring: Rf values around 0.7 in 80% ethyl acetate/hexane for similar compounds

Preparative HPLC

For analytical purity:

- Column: C18 reversed phase

- Mobile phase: Acetonitrile/water gradient

- Detection: UV at 254 nm and 280 nm

Analytical Methods

Spectroscopic Characterization

1H-NMR Spectroscopy:

Expected characteristic signals (based on similar compounds):

- Ethyl ester: triplet (CH3) at δ 1.2-1.4 ppm and quartet (CH2) at δ 4.1-4.3 ppm

- Methylene bridge (-CH2-) at N-3: singlet at δ 4.4-4.7 ppm

- Thiazole protons: distinctive patterns in the aromatic region (δ 7.0-8.0 ppm)

- NH proton: singlet at δ 10-12 ppm (exchangeable)

13C-NMR Spectroscopy:

- Carbonyl carbons: δ 160-170 ppm

- Thiazole carbons: δ 115-160 ppm

- Ethyl ester carbons: δ 14 ppm (CH3) and δ 60-62 ppm (CH2)

- C=C double bond: δ 120-140 ppm

IR Spectroscopy:

- C=O stretching: 1680-1750 cm⁻¹ (multiple bands for different carbonyl groups)

- N-H stretching: 3200-3400 cm⁻¹

- C=C stretching: 1600-1650 cm⁻¹

- C-S stretching: 600-700 cm⁻¹

Chromatographic Analysis

HPLC Analysis:

- Column: C18 reversed phase

- Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

- Flow rate: 1.0 ml/min

- Detection: UV at 254 nm

Table 6: Expected HPLC Parameters for Quality Control

| Parameter | Specification |

|---|---|

| Retention time | 8-12 min (method dependent) |

| Purity requirement | >98% |

| System suitability | RSD <2.0% for 6 replicate injections |

| LOD | <0.05% |

| LOQ | <0.15% |

Mass Spectrometry

- Expected molecular ion peak corresponding to molecular formula C14H14N4O5S2

- Characteristic fragmentation pattern including loss of ethyl group, thiazole moiety, etc.

Optimization Strategies

Critical Parameters Affecting Yield and Purity

Based on synthetic procedures for similar compounds, several parameters can be optimized:

Temperature Control

- Thiazolidinedione formation: 80-100°C optimal

- N-3 alkylation: 25-60°C depending on base strength

- C-5 functionalization: Room temperature for amidation to minimize side reactions

Base Selection

- N-3 alkylation: K₂CO₃ (milder) vs. NaH (stronger) affects selectivity

- Knoevenagel condensation: Piperidine vs. pyridine influences stereoselectivity

Solvent Effects

- Polar aprotic solvents (DMF, acetonitrile) facilitate nucleophilic substitution

- Dioxane/pyridine mixtures optimal for acylation reactions

- Water removal critical for condensation reactions (Dean-Stark apparatus)

Process Improvement Strategies

Catalyst Optimization

- Use of phase-transfer catalysts for alkylation steps

- Lewis acid catalysts for Knoevenagel condensation

- DMAP catalysis for acylation reactions

Advanced Techniques

- Ultrasonic irradiation to enhance reaction rates

- Continuous flow chemistry for scaled-up production

- Solvent-free reactions for environmental considerations

Table 7: Optimization Strategies for Key Synthetic Steps

| Synthetic Step | Critical Parameter | Optimization Strategy | Expected Improvement |

|---|---|---|---|

| Thiazolidinedione formation | Reaction time | Microwave heating | 5-6h → 15-30min |

| N-3 Alkylation | Base selection | Phase-transfer catalyst | Improved selectivity |

| C-5 Functionalization | Stereoselectivity | Lower temperature | Enhanced Z/E ratio |

| Overall process | Isolation steps | One-pot methodology | Reduced waste, higher yield |

Q & A

Q. What are the common synthetic routes for synthesizing (Z)-ethyl 2-(2,4-dioxo-5-(2-oxo-2-(thiazol-2-ylamino)ethylidene)thiazolidin-3-yl)acetate?

Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloacetic acid or esters under reflux with sodium acetate in acetic acid .

- Step 2: Introduction of the ethylidene-thiazol-2-ylamino substituent through a Knoevenagel condensation reaction between the thiazolidinone intermediate and a thiazol-2-ylamino aldehyde/ketone derivative. This step requires precise pH control (acetic acid) and reflux conditions (3–5 hours) .

- Purification: Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) or column chromatography to isolate the (Z)-isomer .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography: Single-crystal analysis confirms the (Z)-configuration of the ethylidene group and planar geometry of the thiazolidinone ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.03 ensure accuracy .

- Spectroscopy:

Q. What solvents and conditions are optimal for recrystallization to ensure high purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) mixed with acetic acid (1:3 v/v) enhance solubility of intermediates while minimizing byproduct contamination .

- Temperature Gradient: Slow cooling from reflux (80–100°C) to room temperature promotes crystal growth. For hygroscopic intermediates, anhydrous ethanol/ether washes prevent hydrate formation .

Q. How is the (Z)-isomer selectively isolated during synthesis?

Methodological Answer:

- Stereochemical Control: Use of sterically hindered bases (e.g., DBU) in the Knoevenagel step favors the (Z)-configuration by stabilizing the transition state through hydrogen bonding .

- Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) resolves (Z)- and (E)-isomers based on retention time differences .

Q. What computational methods predict the compound’s stability and reactivity?

Methodological Answer:

- DFT Calculations: Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and calculate HOMO-LUMO gaps to assess electrophilicity .

- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water/DMSO) evaluate conformational stability of the thiazolidinone ring under physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments): Vary parameters (temperature, catalyst loading, solvent ratios) using a factorial design. For example, increasing acetic acid concentration from 10% to 30% improves cyclization yield by 15% .

- In-line Monitoring: ReactIR or PAT (Process Analytical Technology) tracks reaction progress in real-time, enabling rapid adjustment of reflux duration .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

Methodological Answer:

Q. How does the compound interact with biological targets (e.g., PPARγ) at the molecular level?

Methodological Answer:

- Docking Studies: AutoDock Vina simulates binding to PPARγ (PDB ID: 2PRG). The thiazolidinone ring forms hydrogen bonds with Ser289 and His449, while the thiazole moiety engages in π-π stacking with Phe282 .

- Mutagenesis Assays: Replace PPARγ residues (e.g., Ser289Ala) to confirm critical interactions via fluorescence polarization .

Q. What methodologies assess the compound’s metabolic stability and toxicity?

Methodological Answer:

Q. How can structural modifications enhance selectivity for specific biological targets?

Methodological Answer:

- SAR Studies:

- Replace the ethyl ester with bulkier tert-butyl groups to reduce off-target binding to albumin .

- Introduce electron-withdrawing groups (e.g., -CF3) on the thiazole ring to improve PPARγ binding affinity by 2.5-fold .

- Fragment-Based Design: Screen fragment libraries (e.g., Enamine) to identify substituents that optimize steric complementarity in target pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.